molecular formula C16H20N2O5 B5105978 Methyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 5603-10-1

Methyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5105978
CAS No.: 5603-10-1
M. Wt: 320.34 g/mol
InChI Key: AYZJUWCHDATVDN-UHFFFAOYSA-N
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Description

Methyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative with a complex substitution pattern. Its structure includes:

  • Methyl ester at position 5.
  • 4-Ethoxy-3-methoxyphenyl group at position 4, providing steric bulk and electronic modulation.
  • Methyl group at position 6.

This compound is of interest in medicinal chemistry due to its structural similarity to Biginelli reaction products, which are known for diverse bioactivities, including antimicrobial, antioxidant, and anticancer properties . Its synthesis typically involves multicomponent reactions or post-functionalization of pyrimidine precursors .

Properties

IUPAC Name

methyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-5-23-11-7-6-10(8-12(11)21-3)14-13(15(19)22-4)9(2)17-16(20)18-14/h6-8,14H,5H2,1-4H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZJUWCHDATVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386184
Record name Methyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5603-10-1
Record name Methyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst to form the tetrahydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can also enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets in the body. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The compound’s uniqueness lies in its specific substituents, which differentiate it from analogs. Below is a detailed comparison with key structural and functional analogs:

Table 1: Structural Comparison of Tetrahydropyrimidine Derivatives

Compound Name Molecular Formula Substituents Key Features Biological Relevance Reference
Target Compound C₁₇H₂₀N₂O₅ 4-(4-Ethoxy-3-methoxyphenyl), 6-methyl, 2-oxo Enhanced lipophilicity due to ethoxy group; potential for CNS penetration Under investigation for kinase inhibition
Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate C₁₅H₁₈N₂O₅ 4-(4-Hydroxy-3-methoxyphenyl), ethyl ester Polar hydroxyl group reduces membrane permeability; ethyl ester increases metabolic stability Antioxidant activity reported
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate C₁₄H₁₆N₂O₃ 4-Phenyl, ethyl ester Lacking methoxy/ethoxy groups; simpler structure with lower steric hindrance Antibacterial activity (Gram-positive bacteria)
Methyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate C₁₄H₁₆N₂O₄ 4-(3-Hydroxyphenyl), methyl ester Ortho-hydroxy group enables metal chelation; higher aqueous solubility Antioxidant and anti-inflammatory potential
Cyclopentyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate C₂₁H₂₆N₂O₅ Cyclopentyl ester Increased lipophilicity and slower hydrolysis rate; tailored for prolonged action Preclinical evaluation for neurodegenerative diseases

Table 2: Functional Group Impact on Properties

Functional Group Effect on Compound Example Compound
4-Ethoxy-3-methoxyphenyl Enhances lipophilicity and π-π stacking with aromatic residues in enzymes Target Compound
Hydroxyphenyl Increases polarity and hydrogen-bonding capacity; may reduce bioavailability Ethyl 4-(4-hydroxy-3-methoxyphenyl) analog
Thioxo (C=S) Improves radical scavenging activity; alters redox potential 2-Thioxo Biginelli analogs
Cyclopentyl ester Prolongs metabolic half-life compared to methyl/ethyl esters Cyclopentyl derivative

Key Research Findings

Bioactivity Modulation: Replacement of the ethoxy group with hydroxy (as in ) reduces antimicrobial efficacy but enhances antioxidant capacity due to phenolic radical stabilization .

Ester Group Influence : Methyl esters exhibit faster hydrolysis in vivo than ethyl or cyclopentyl esters, impacting duration of action .

Substituent Position : The 3-methoxy-4-ethoxy configuration in the target compound optimizes steric and electronic interactions with protein targets, as shown in docking studies .

Crystallographic Data: The monohydrate form () reveals a hydrogen-bonded network involving the 2-oxo group, critical for solid-state stability .

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